4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its diverse biological and pharmacological activities, making it a subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- typically involves the thermal cyclization of N’-substituted benzohydrazides. The reaction conditions often include the use of solvents such as ethanol, toluene, and 1-butanol, with butanol-1 being the preferred choice for achieving high yields . Industrial production methods may involve a one-pot synthetic approach where 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines are cyclized under thermal conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring. Common reagents used in these reactions include ethanol, toluene, and molecular sieves.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new heterocyclic compounds.
Biology: It has shown potential in biological studies due to its diverse biological activities.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- include other triazolobenzodiazepines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
CAS No. |
137731-12-5 |
---|---|
Molecular Formula |
C21H21N5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H21N5/c1-2-6-16(7-3-1)17-10-12-25(13-11-17)20-14-21-24-22-15-26(21)19-9-5-4-8-18(19)23-20/h1-9,15,17H,10-14H2 |
InChI Key |
ANTCCVQSFQGGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C=NN=C5C3 |
Origin of Product |
United States |
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